SJF-8240

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

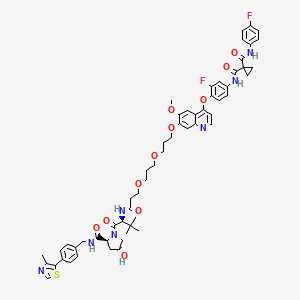

C58H65F2N7O11S |

|---|---|

Molecular Weight |

1106.2 g/mol |

IUPAC Name |

1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C58H65F2N7O11S/c1-35-51(79-34-63-35)37-10-8-36(9-11-37)32-62-53(70)45-29-41(68)33-67(45)54(71)52(57(2,3)4)66-50(69)19-27-76-24-6-23-75-25-7-26-77-49-31-44-42(30-48(49)74-5)46(18-22-61-44)78-47-17-16-40(28-43(47)60)65-56(73)58(20-21-58)55(72)64-39-14-12-38(59)13-15-39/h8-18,22,28,30-31,34,41,45,52,68H,6-7,19-21,23-27,29,32-33H2,1-5H3,(H,62,70)(H,64,72)(H,65,73)(H,66,69)/t41-,45+,52-/m1/s1 |

InChI Key |

SCUZPTNDZHEHLB-ZWUDBOSPSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCOCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCOCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SJF-8240 on c-MET

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-8240 is a potent and specific degrader of the c-MET receptor tyrosine kinase, operating through the Proteolysis Targeting Chimera (PROTAC) technology. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, effects on cellular signaling, and methodologies for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in oncology drug discovery and development.

Core Mechanism of Action: PROTAC-mediated Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the c-MET protein.[1][2] It achieves this through a tripartite structure:

-

A c-MET binding moiety: This "warhead" is derived from foretinib, a known inhibitor that binds to the ATP-binding site of the c-MET kinase domain.

-

An E3 Ubiquitin Ligase recruiting ligand: this compound incorporates a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

-

A flexible linker: This chemical linker connects the c-MET binder and the VHL ligand, enabling the formation of a stable ternary complex.

The formation of this This compound-c-MET-VHL ternary complex brings the E3 ligase in close proximity to c-MET. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the c-MET protein, leading to its polyubiquitination. Polyubiquitinated c-MET is then recognized and degraded by the 26S proteasome, resulting in the selective removal of the c-MET protein from the cell.[1]

Impact on c-MET Signaling Pathways

The c-MET receptor, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. The primary signaling axes activated by c-MET include the RAS/MAPK and PI3K/AKT/mTOR pathways.

By inducing the degradation of c-MET, this compound effectively abrogates the initiation of these downstream signals. A key observed effect of this compound is the potent inhibition of agonist-driven AKT phosphorylation, a critical node in the cell survival pathway.[1][2] This disruption of c-MET-mediated signaling underlies the anti-proliferative and pro-apoptotic effects of this compound in c-MET-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound in preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 | GTL16 | 66.7 nM | [1] |

| DC50 | METex14Δ-GFP | 2614 ± 115 nM | [3] |

| Cell Line | Assay Method | Concentration | % c-MET Degradation | Reference |

| Hs746T | Immunoblotting | 100 nM | Maximal Degradation | [4] |

| Hs746T | Immunofluorescence | 1 µM | ~35% | [4] |

| Hs746T | Flow Cytometry | 1 µM | ~60% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro assays.

Western Blotting for c-MET Degradation

This protocol allows for the quantification of total c-MET protein levels following treatment with this compound.

Protocol:

-

Cell Seeding and Treatment: Seed GTL16, A549, or Hs746T cells in 6-well plates at a density of 2-5 x 105 cells/well and allow to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 6 to 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MET (e.g., Tocris, #AF276 or #MAB5694) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the c-MET signal to the loading control.

Immunofluorescence for c-MET Localization

This method visualizes the cellular localization and abundance of c-MET protein.

Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described for Western Blotting.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against c-MET for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Flow Cytometry for c-MET Degradation

Flow cytometry provides a quantitative measure of c-MET degradation on a single-cell level.

Protocol:

-

Cell Treatment: Treat cells in suspension or adherent cells (detached with a non-enzymatic solution) with this compound.

-

Staining: Wash the cells and stain with a fluorophore-conjugated anti-c-MET antibody or an unconjugated primary antibody followed by a fluorescent secondary antibody.

-

Data Acquisition: Analyze the cells using a flow cytometer, acquiring data from at least 10,000 events per sample.

-

Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the c-MET signal.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Seed GTL16 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for 72 hours.

-

Staining: Fix the cells with methanol and stain with 0.5% crystal violet solution.

-

Solubilization: Solubilize the stain with a solution such as 10% acetic acid.

-

Absorbance Measurement: Measure the absorbance at 590 nm using a plate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Off-Target Effects

The warhead of this compound, foretinib, is a multi-kinase inhibitor. Consequently, this compound has the potential to induce the degradation of other kinases. One study noted that a foretinib-based MET degrader led to the degradation of 9 other kinases.[3] This highlights the importance of comprehensive proteomic analyses to fully characterize the selectivity profile of this compound and to anticipate potential off-target effects in a therapeutic setting.

Conclusion

This compound represents a promising therapeutic strategy for c-MET-driven cancers by effectively inducing the degradation of this key oncoprotein. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, offers a distinct advantage over traditional kinase inhibition. The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of this compound and other PROTAC molecules, facilitating their translation into novel cancer therapies. A thorough understanding of its on-target and potential off-target effects is crucial for its continued development and clinical application.

References

- 1. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to SJF-8240 PROTAC: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SJF-8240, a Proteolysis Targeting Chimera (PROTAC), detailing its chemical structure, mechanism of action, and the experimental protocols for its characterization. This compound is a potent and selective degrader of the c-Met receptor tyrosine kinase, a key target in cancer therapy.

Core Concepts of this compound

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the c-Met protein. It is composed of three key components:

-

A c-Met binding moiety: This part of the molecule is derived from foretinib, a known inhibitor of the c-Met kinase.[1]

-

A von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand: This component recruits the VHL E3 ligase, a key enzyme in the protein degradation pathway.[2]

-

A chemical linker: This flexible chain connects the c-Met binder and the VHL ligand, enabling the formation of a ternary complex between c-Met and the VHL E3 ligase.

The formation of this ternary complex is the crucial step in the mechanism of action of this compound. Once the complex is formed, the VHL E3 ligase polyubiquitinates c-Met, marking it for degradation by the 26S proteasome. This targeted degradation of c-Met leads to the inhibition of its downstream signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Chemical Formula: C₅₈H₆₅F₂N₇O₁₁S[2]

Molecular Weight: 1106.24 g/mol [3]

IUPAC Name: N-(3-Fluoro-4-((7-(3-(3-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-oxopropoxy)propoxy)propoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| GTL16 | Cell Proliferation | IC₅₀ | 66.7 nM | [2][3] |

| MDA-MB-231 | p38α Degradation (4 hrs) | IC₅₀ | 50 nM | [3] |

Table 1: In Vitro Efficacy of this compound.

| Cell Line | Treatment Time | Outcome | Reference(s) |

| In Vitro | 6 hours | Degrades c-MET | [2] |

| Hs746T | Not Specified | Degrades exon-14-deleted c-MET | [2] |

| MDA-MB-231 | 24 hours | Dose-dependent decrease in c-Met levels | [1] |

| A549 | 24 hours | Maximal c-MET reduction at 100 nM-1 µM | [4] |

| Hs746T | 24 hours | Dose-dependent c-MET degradation | [4][5] |

Table 2: c-MET Degradation Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

c-MET Degradation Assay via Western Blotting

This protocol describes the assessment of c-MET protein degradation in cancer cell lines following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture human cancer cell lines (e.g., MDA-MB-231, A549, Hs746T) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for c-MET (e.g., from Cell Signaling Technology or R&D Systems, Catalog #AF276 or #MAB5694) overnight at 4°C.[2]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells, such as the GTL16 gastric carcinoma cell line.

1. Cell Seeding:

-

Seed GTL16 cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubate the cells for a period of 72 hours.

3. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Analysis of AKT Phosphorylation

This protocol outlines the procedure to assess the effect of this compound on the downstream c-MET signaling pathway by measuring the phosphorylation of AKT.

1. Cell Treatment and Lysis:

-

Follow the same procedure for cell culture, treatment, and lysis as described in the c-MET degradation assay protocol. It is crucial to use phosphatase inhibitors in the lysis buffer.

2. Western Blotting:

-

Perform SDS-PAGE and protein transfer as previously described.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) at Ser473 (e.g., from Cell Signaling Technology) overnight at 4°C.[6]

-

Following visualization of p-AKT, the membrane can be stripped and re-probed with an antibody for total AKT to assess the overall levels of the protein.

-

Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT activation.

Visualizations

Mechanism of Action of this compound PROTAC

References

- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

SJF-8240: A VHL-Recruiting PROTAC for Targeted c-Met Degradation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SJF-8240 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the c-Met receptor tyrosine kinase. As a heterobifunctional molecule, this compound comprises the c-Met inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule effectively hijacks the cell's natural protein disposal machinery to selectively eliminate c-Met, a key driver in various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a summary of its synthesis.

Introduction

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis. However, aberrant c-Met signaling through overexpression, mutation, or amplification is a well-documented oncogenic driver in a multitude of human cancers, including those of the lung, liver, and stomach.[1] Traditional therapeutic strategies have focused on the development of small molecule kinase inhibitors that block the ATP-binding site of c-Met. While effective, these inhibitors can be limited by the development of resistance and the potential for "kinome rewiring," where inhibition of one kinase leads to the compensatory activation of others.

Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic paradigm by inducing the degradation of a target protein rather than its inhibition. This event-driven pharmacology allows for substoichiometric, catalytic activity and can lead to a more profound and durable biological response. This compound (also reported as PROTAC 7 and compound 1 in seminal literature) is a VHL-recruiting PROTAC that has been instrumental in demonstrating the feasibility of targeting receptor tyrosine kinases for degradation.

Mechanism of Action

This compound operates by inducing the formation of a ternary complex between c-Met and the VHL E3 ubiquitin ligase. The foretinib warhead of this compound binds to the intracellular kinase domain of c-Met, while the VHL ligand moiety recruits the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of c-Met by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome. This process effectively eliminates the entire c-Met protein, including its kinase and scaffolding functions, leading to the inhibition of downstream signaling pathways.

Caption: Mechanism of this compound action.

Quantitative Data

Cellular Activity

| Cell Line | Assay Type | Parameter | Value | Reference |

| GTL16 | Cell Proliferation | IC50 | 66.7 nM | [1] |

| METex14Δ-GFP HEK293 | c-Met Degradation | DC50 | 2614 ± 115 nM |

Selectivity Profile

This compound, being based on the multi-kinase inhibitor foretinib, has the potential to bind to numerous kinases. However, PROTAC-mediated degradation often exhibits a higher degree of selectivity than the binding affinity of the warhead alone. In a study profiling the degradation of 54 kinases known to bind foretinib, this compound induced the degradation of only 9 of these kinases in MDA-MB-231 cells. This demonstrates that not all binding events translate into productive degradation, highlighting an additional layer of specificity inherent to the PROTAC modality.

Signaling Pathways

The degradation of c-Met by this compound leads to the inhibition of downstream signaling cascades that are critical for cancer cell survival and proliferation. Key among these is the PI3K/AKT pathway. This compound has been shown to inhibit agonist-driven AKT phosphorylation, a downstream effector of c-Met signaling.

Caption: Inhibition of c-Met signaling by this compound.

Experimental Protocols

Western Blotting for c-Met Degradation

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, Hs746T) in complete growth medium and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time period (e.g., 6, 12, 24 hours).

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Met overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis

The synthesis of this compound involves the coupling of a foretinib derivative, a linker, and a VHL ligand. A representative synthetic approach involves the preparation of an amine-functionalized foretinib analogue, which is then coupled to a carboxylic acid-functionalized linker. The resulting intermediate is then conjugated to a VHL ligand to yield the final PROTAC molecule. The specific details of the multi-step synthesis are proprietary and can be found in the primary literature.

Experimental Workflow

The evaluation of a novel PROTAC such as this compound follows a logical and systematic workflow to characterize its biochemical and cellular activity.

Caption: A typical workflow for PROTAC evaluation.

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of c-Met degradation and serves as a foundational example of a VHL-recruiting PROTAC targeting a receptor tyrosine kinase. Its ability to induce potent and selective degradation of c-Met, leading to the inhibition of downstream signaling and cell proliferation, underscores the potential of targeted protein degradation as a therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogues is warranted to fully assess its therapeutic potential.

References

The Foretinib Component of SJF-8240: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of foretinib, a multi-kinase inhibitor, and its integral role as the targeting component of the SJF-8240 PROTAC® (Proteolysis Targeting Chimera). This compound leverages the specific binding affinity of foretinib for the c-MET receptor tyrosine kinase to induce its targeted degradation. This document details the mechanism of action of both foretinib and this compound, presents key quantitative data, outlines detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Foretinib: A Multi-Kinase Inhibitor

Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets are the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[1][2] Foretinib also demonstrates inhibitory activity against other RTKs, including RON, TIE-2, AXL, and FLT-3.[3] By binding to the kinase domain of these receptors, foretinib blocks their autophosphorylation and subsequent activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and migration.[1][2][4]

This compound: A Foretinib-Based PROTAC®

This compound is a PROTAC® that consists of the c-MET inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This bifunctional molecule is designed to induce the degradation of the c-MET protein.[5][6] The foretinib component of this compound binds to the c-MET receptor, while the VHL ligand recruits the VHL E3 ligase. This proximity induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[1][7] This degradation mechanism offers a distinct advantage over simple inhibition, as it can lead to a more sustained and potent suppression of c-MET signaling. This compound has been shown to effectively degrade c-MET, including exon-14-deleted mutants, inhibit agonist-driven AKT phosphorylation, and suppress the proliferation of cancer cells.[5]

Quantitative Data

Foretinib Kinase Inhibition Profile

| Kinase | IC50 (nM) |

| c-MET | 0.4 |

| KDR (VEGFR2) | 0.9 |

| RON | 3 |

| AXL | - |

| TIE-2 | - |

| FLT-3 | - |

| c-Kit | - |

| PDGFRβ | - |

| Note: '-' indicates that while inhibition is reported, specific IC50 values were not consistently available across the reviewed literature. |

Foretinib Anti-Proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MKN-45 | Gastric Adenocarcinoma | ~0.1 |

| KATO-III | Gastric Adenocarcinoma | ~0.1 |

| SNU-1 | Gastric Adenocarcinoma | >1 |

| Capan-2 | Pancreatic Cancer | ~5 |

| Panc-1 | Pancreatic Cancer | >5 |

| Mia-Paca-2 | Pancreatic Cancer | >5 |

| T98G | Glioblastoma | 4.66 ± 0.29 |

| U87MG | Glioblastoma | 29.99 ± 1.31 |

This compound Anti-Proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| GTL16 | Gastric Carcinoma | 66.7 |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of foretinib or this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Foretinib or this compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8][9]

Western Blot Analysis for c-MET Degradation

This protocol is used to detect the levels of c-MET protein in cells following treatment with this compound to assess protein degradation.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-c-MET, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]

-

SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-MET antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software.[10][11]

AKT Phosphorylation Assay (via Western Blot)

This protocol is used to assess the effect of foretinib or this compound on the phosphorylation of AKT, a downstream effector of c-MET signaling.

Materials:

-

Same as Western Blot Analysis, with the addition of:

-

Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT)

-

HGF (Hepatocyte Growth Factor)

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat with foretinib or this compound for a specified time, then stimulate with HGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.

-

Cell Lysis, Protein Quantification, SDS-PAGE, and Protein Transfer: Follow steps 2-4 from the Western Blot protocol.

-

Immunoblotting:

-

Block the membrane and incubate with the primary anti-phospho-AKT antibody.

-

Follow the washing and secondary antibody incubation steps.

-

-

Detection and Analysis: Detect the signal as described previously. Strip the membrane and re-probe with an anti-total-AKT antibody to normalize for protein loading.[12]

Visualizations

Caption: Foretinib inhibits HGF-induced c-MET signaling pathways.

Caption: Mechanism of action for the this compound PROTAC.

Caption: Experimental workflow for Western blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ovid.com [ovid.com]

- 5. benchchem.com [benchchem.com]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SJF-8240 in c-MET Polyubiquitination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MET receptor tyrosine kinase, a critical driver in various malignancies, is a prime target for therapeutic intervention. Traditional kinase inhibitors have shown clinical efficacy, but resistance mechanisms often limit their long-term benefit. A novel therapeutic strategy, targeted protein degradation, offers a promising alternative. This technical guide provides a comprehensive overview of SJF-8240, a Proteolysis Targeting Chimera (PROTAC) designed to induce the polyubiquitination and subsequent proteasomal degradation of c-MET. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the critical pathways and workflows involved in the study of this compound.

Introduction to this compound: A c-MET PROTAC Degrader

This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal machinery to eliminate the c-MET protein. It achieves this by simultaneously binding to both the c-MET protein and an E3 ubiquitin ligase.

Molecular Composition:

-

c-MET Ligand: this compound incorporates a derivative of foretinib , a potent inhibitor that binds to the ATP-binding pocket of the c-MET kinase domain.

-

E3 Ligase Recruiter: The other end of the molecule features a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex .[1]

-

Linker: A chemical linker connects the c-MET ligand and the VHL ligand, optimizing the formation of a stable ternary complex between c-MET and the VHL E3 ligase.

This tripartite association brings the E3 ligase in close proximity to c-MET, facilitating the transfer of ubiquitin molecules to the c-MET protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the c-MET protein.

Quantitative Data on this compound Activity

The efficacy of this compound has been characterized through various in vitro studies. The following tables summarize the key quantitative findings.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | GTL16 | 66.7 nM | [1] |

| DC50 (c-MET Degradation) | METex14Δ-GFP HEK293 | 2614 ± 115 nM | [2] |

| Time to c-MET Degradation | In vitro | < 6 hours | [1] |

Table 1: In Vitro Efficacy of this compound

| Ligand | Target | Binding Affinity (Kd) | Reference |

| Foretinib | MET [D1228N] | 7.16 x 10⁻⁸ M | |

| Foretinib | MET kinase | 0.96 nM |

Table 2: Binding Affinity of the c-MET Ligand (Foretinib)

Dose-Response and Time-Course Data:

Signaling Pathways and Mechanism of Action

The c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.

Caption: The c-MET signaling pathway initiated by HGF binding.

Mechanism of this compound-mediated c-MET Degradation

This compound acts by inducing the formation of a ternary complex, which leads to the ubiquitination and degradation of c-MET.

Caption: Mechanism of this compound-induced c-MET degradation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: GTL16 (gastric carcinoma), Hs746T (gastric carcinoma with MET exon 14 deletion), or other relevant cell lines expressing c-MET.

-

Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired concentrations in fresh culture medium. Treat cells for the indicated times and concentrations.

Western Blotting for c-MET Degradation

This protocol is used to assess the levels of c-MET protein following treatment with this compound.

Caption: Workflow for Western Blot analysis of c-MET degradation.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against c-MET overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the c-MET signal to the loading control.

Immunoprecipitation for c-MET Polyubiquitination

This protocol is used to isolate c-MET and detect its polyubiquitination status.

-

Cell Lysis: Lyse cells as described for Western blotting, but use a lysis buffer containing deubiquitinase inhibitors (e.g., NEM and PR-619) to preserve ubiquitin chains.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysates with an anti-c-MET antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, using an anti-ubiquitin antibody to detect the polyubiquitin chains on c-MET. A high molecular weight smear indicates polyubiquitination.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of this compound to induce c-MET ubiquitination by the VHL E3 ligase complex.

-

Reaction Components:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant c-MET protein (or its kinase domain)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

-

Reaction Setup:

-

Combine the E1, E2, VBC complex, c-MET, ubiquitin, and this compound in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by Western blotting using an anti-c-MET antibody to detect the ubiquitinated forms of c-MET, which will appear as higher molecular weight bands.

-

Conclusion

This compound represents a promising therapeutic agent that effectively induces the polyubiquitination and subsequent proteasomal degradation of the oncoprotein c-MET. This in-depth technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided diagrams of the relevant signaling pathways and experimental workflows serve as valuable visual aids for researchers in the field. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms will be crucial for the clinical translation of this compound and other c-MET-targeting PROTACs. This guide serves as a foundational resource for scientists and drug development professionals working to advance this innovative therapeutic modality.

References

- 1. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]

- 2. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01441G [pubs.rsc.org]

- 3. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of SJF-8240 Induced Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-8240 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of the c-Met receptor tyrosine kinase, a protein implicated in the progression of various cancers. This technical guide elucidates the fundamental principles of this compound's mechanism of action, detailing its molecular components, the signaling pathways it hijacks, and the experimental methodologies used to characterize its activity.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are the vanguard of this approach, acting as molecular bridges to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]

This compound is a PROTAC specifically designed to induce the degradation of c-Met.[3] It achieves this by covalently linking a c-Met inhibitor, foretinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This dual-binding capability allows this compound to effectively hijack the VHL E3 ligase to tag c-Met for destruction.

Mechanism of Action: The PROTAC-Induced Ternary Complex

The cornerstone of this compound's activity is the formation of a ternary complex, a transient structure composed of this compound, the target protein (c-Met), and the recruited E3 ubiquitin ligase (VHL).[2] This induced proximity is the critical event that initiates the degradation cascade.

The process can be broken down into the following key steps:

-

Binding to Target and E3 Ligase: this compound, being a heterobifunctional molecule, possesses two distinct warheads. One end, the foretinib moiety, binds to the kinase domain of the c-Met protein.[4] The other end binds to the VHL E3 ligase.[3]

-

Ternary Complex Formation: The simultaneous binding of this compound to both c-Met and VHL brings the two proteins into close proximity, forming a c-Met:this compound:VHL ternary complex.[2]

-

Ubiquitination of the Target Protein: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the c-Met protein. This results in the formation of a polyubiquitin chain on c-Met.

-

Proteasomal Recognition and Degradation: The polyubiquitinated c-Met is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the c-Met protein into small peptides, while the ubiquitin molecules are recycled.

-

Catalytic Cycle: A key feature of PROTACs like this compound is their catalytic nature. After the degradation of the target protein, this compound is released and can engage another c-Met and VHL molecule, initiating a new cycle of degradation.[2]

Quantitative Data on this compound Activity

The efficacy of this compound is quantified by several key parameters, including its half-maximal inhibitory concentration (IC50) for cell proliferation and its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for the target protein.

| Parameter | Cell Line | Value | Reference |

| IC50 | GTL16 (gastric cancer) | 66.7 nM | [3][5] |

| IC50 | MDA-MB-231 (breast cancer) | 50 nM | [5] |

| DC50 | METex14Δ-GFP HEK293 | 2614 ± 115 nM | [6] |

Note: DC50 and Dmax values for c-Met degradation by this compound in various cell lines are not extensively reported in the public domain. The provided DC50 is for a MET exon 14 skipping mutant.

Experimental Protocols

The characterization of this compound involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its potency and selectivity.

Western Blotting for c-Met Degradation

This is the most direct method to visualize and quantify the reduction of c-Met protein levels following this compound treatment.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., GTL16, MDA-MB-231) at an appropriate density. Treat with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for c-Met overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Densitometry Analysis: Quantify the band intensities to determine the percentage of c-Met degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the degradation of c-Met is mediated by the ubiquitin-proteasome system.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.

-

Cell Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitation: Immunoprecipitate c-Met from the cell lysates using an anti-c-Met antibody conjugated to beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated c-Met.

Cell Viability Assay

This assay measures the effect of c-Met degradation on cell proliferation and viability.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Ternary Complex Formation Assays

These biophysical assays are used to directly measure the formation and stability of the c-Met:this compound:VHL ternary complex. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.[7]

SPR Protocol Outline:

-

Immobilization: Immobilize either the VHL E3 ligase or the c-Met protein onto the surface of an SPR sensor chip.

-

Binding Analysis:

-

Inject this compound over the surface to measure its binary interaction with the immobilized protein.

-

Inject a pre-incubated mixture of this compound and the other protein partner (the one not immobilized) to measure the formation of the ternary complex.

-

-

Data Analysis: Analyze the binding sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity of ternary complex formation.

Conclusion

This compound exemplifies the power of targeted protein degradation as a therapeutic modality. By hijacking the VHL E3 ligase, it effectively induces the proteasomal degradation of the oncoprotein c-Met. Understanding the core principles of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for its application in research and the development of next-generation protein degraders. This technical guide provides a foundational understanding for professionals in the field to effectively utilize and build upon the science of targeted protein degradation.

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

SJF-8240: A Technical Guide to a c-MET PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SJF-8240, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase. This document details its molecular characteristics, mechanism of action, and the experimental protocols utilized for its characterization.

Core Molecular and Physicochemical Data

This compound is a synthetic molecule designed to target c-MET for degradation. Its key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 1106.25 g/mol | [1][2] |

| Chemical Formula | C₅₈H₆₅F₂N₇O₁₁S | [1][2] |

| CAS Number | 2230821-68-6 |

Mechanism of Action: Targeted Degradation of c-MET

This compound functions as a heterobifunctional molecule, simultaneously binding to the target protein (c-MET) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of c-MET, marking it for degradation by the proteasome.

Specifically, this compound is comprised of:

-

A c-MET inhibitor moiety , foretinib, which provides selectivity for the c-MET kinase.

-

A von Hippel-Lindau (VHL) E3 ligase recruiting ligand .

-

A linker that connects the c-MET inhibitor and the VHL ligand.

The formation of a ternary complex between c-MET, this compound, and VHL is the critical step that leads to the polyubiquitination and subsequent degradation of c-MET. This degradation has been observed to occur within 6 hours in vitro.[1]

Signaling Pathway

The degradation of c-MET by this compound leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival. Key among these is the PI3K/AKT pathway. By degrading c-MET, this compound prevents its agonist-driven phosphorylation, which in turn inhibits the phosphorylation of AKT. This disruption of the c-MET/AKT signaling axis is a primary mechanism of its anti-proliferative effects.

Experimental Protocols

The following sections outline the generalized methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and information from publications citing this compound.

Western Blotting for c-MET Degradation

This protocol is designed to quantify the reduction in c-MET protein levels following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed cells (e.g., GTL16, Hs746T, A549) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against c-MET overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize c-MET levels to the loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

1. Cell Seeding:

-

Seed cells (e.g., GTL16) in a 96-well plate at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound. Include a vehicle-only control.

3. Incubation:

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

4. Viability Reagent Addition:

-

Add a cell viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.

-

Incubate according to the manufacturer's instructions to allow for the conversion of the substrate by metabolically active cells.

5. Data Acquisition:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

6. Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Immunofluorescence for c-MET Localization

This method visualizes the cellular localization and quantity of c-MET protein.

1. Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat with this compound or vehicle control for the desired time.

2. Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

-

Block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against c-MET overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

4. Imaging:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence or confocal microscope.

5. Image Analysis:

-

Analyze the images to assess the intensity and localization of the c-MET signal.

Flow Cytometry for c-MET Degradation

Flow cytometry provides a quantitative measure of c-MET protein levels on a single-cell basis.

1. Cell Preparation and Treatment:

-

Culture cells in suspension or detach adherent cells.

-

Treat cells with this compound or vehicle control.

2. Staining:

-

For surface c-MET, stain live cells with a primary antibody against an extracellular epitope of c-MET, followed by a fluorescently-labeled secondary antibody.

-

For total c-MET, fix and permeabilize the cells before staining with the primary and secondary antibodies.

3. Data Acquisition:

-

Analyze the cells using a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000 cells).

4. Data Analysis:

-

Gate on the cell population of interest.

-

Quantify the mean fluorescence intensity (MFI) of the c-MET signal in the treated versus control samples to determine the percentage of degradation.

References

The PROTAC Degrader SJF-8240: A Technical Overview of its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-8240 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase. By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic modality for cancers dependent on aberrant c-MET signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a heterobifunctional molecule that comprises a ligand for the c-MET protein, the multi-kinase inhibitor foretinib, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design facilitates the formation of a ternary complex between c-MET and the VHL E3 ligase, leading to the polyubiquitination of c-MET and its subsequent degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

Mechanism of Action

The primary mechanism of action of this compound involves the recruitment of the VHL E3 ligase to the c-MET receptor, inducing its ubiquitination and proteasomal degradation. This targeted degradation of c-MET disrupts the activation of its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

Effect on Downstream Signaling Pathways

The c-MET receptor, upon activation by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling cascades, most notably the RAS/MAPK (ERK) and PI3K/AKT pathways. These pathways are integral to cell growth, proliferation, and survival. By degrading c-MET, this compound effectively inhibits the activation of these critical signaling nodes.

Research has demonstrated that this compound treatment leads to a reduction in the phosphorylation of both AKT and ERK (MAPK) in cancer cell lines[1]. This indicates a comprehensive shutdown of the c-MET signaling axis.

References

Methodological & Application

Application Notes and Protocols for SJF-8240-mediated c-MET Degradation in GTL16 Cells

For research, scientific, and drug development professionals.

Introduction

SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the c-MET proto-oncogene protein.[1][2][3] As a heterobifunctional molecule, this compound comprises a ligand that binds to the c-MET receptor tyrosine kinase and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual binding facilitates the formation of a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of c-MET.[1]

The GTL16 human gastric adenocarcinoma cell line is characterized by the amplification and overexpression of the c-MET gene, making it a valuable in vitro model for studying c-MET-dependent cancer biology and for evaluating the efficacy of c-MET-targeting therapeutics. This document provides detailed protocols for utilizing this compound to induce c-MET degradation in GTL16 cells, including cell culture, drug treatment, and methods for assessing c-MET protein levels and cell viability.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to induce the degradation of the c-MET protein. The molecule consists of the c-MET inhibitor foretinib linked to a VHL E3 ligase ligand.[2] By simultaneously binding to both c-MET and VHL, this compound brings the E3 ligase into close proximity with the c-MET protein. This proximity allows for the transfer of ubiquitin molecules from the E3 ligase to c-MET, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful alternative to traditional small molecule inhibition.

Caption: Mechanism of this compound-induced c-MET degradation.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT cascades, are crucial for cell proliferation, survival, migration, and invasion. In cancer cells with c-MET amplification, such as GTL16, this pathway is constitutively active, driving tumor growth and progression.

Caption: Overview of the c-MET signaling pathway.

Experimental Protocols

GTL16 Cell Culture

Materials:

-

GTL16 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well and 96-well plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture GTL16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the old medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed cells into new flasks or plates at the desired density.

This compound Treatment for c-MET Degradation (Western Blot Analysis)

Materials:

-

GTL16 cells

-

This compound (stock solution in DMSO)

-

6-well plates

-

Complete growth medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-MET, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed GTL16 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Aspirate the medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time points (e.g., 2, 4, 6, 8, 12, 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-MET and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

Materials:

-

GTL16 cells

-

This compound

-

96-well plates

-

Complete growth medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed GTL16 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Quantitative Data

This compound Activity in GTL16 Cells

| Parameter | Value | Reference |

| Cell Line | GTL16 (Human Gastric Adenocarcinoma) | N/A |

| Target Protein | c-MET | N/A |

| This compound IC₅₀ (Proliferation) | 66.7 nM | [1][2][3] |

Representative c-MET Degradation Data in GTL16 Cells*

Dose-Response (24-hour treatment)

| This compound Concentration (nM) | % c-MET Remaining (Normalized to Vehicle) |

| 0 (Vehicle) | 100% |

| 1 | 85% |

| 10 | 50% |

| 100 | 15% |

| 1000 | 20% (Hook Effect) |

Time-Course (100 nM this compound)

| Time (hours) | % c-MET Remaining (Normalized to 0h) |

| 0 | 100% |

| 2 | 70% |

| 4 | 40% |

| 6 | 20% |

| 12 | 15% |

| 24 | 15% |

*Note: The quantitative data for c-MET degradation is representative and based on typical PROTAC behavior and data from other cell lines treated with this compound, as specific quantitative western blot data for GTL16 cells was not available in the public domain at the time of this writing.

Experimental Workflow

Caption: Workflow for assessing this compound in GTL16 cells.

References

Application Notes and Protocols: Utilizing SJF-8240 for Targeted Degradation of Exon-14 Deleted c-MET in Hs746T Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of SJF-8240, a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the c-MET receptor tyrosine kinase, in the context of gastric cancer cells harboring a c-MET exon-14 deletion. The Hs746T cell line, which possesses both c-MET gene amplification and an exon-14 skipping mutation, serves as a key in vitro model system. This document outlines the molecular background, experimental protocols for cell culture, viability assays, and protein degradation analysis, and presents relevant data in a structured format to facilitate research and development of targeted cancer therapeutics.

Introduction

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility. Aberrant c-MET signaling, driven by gene amplification, mutations, or overexpression, is a known oncogenic driver in various cancers, including gastric cancer. A specific alteration, the deletion of exon 14 in the c-MET gene, leads to the loss of a critical regulatory domain containing the Casitas B-lineage lymphoma (Cbl) E3 ubiquitin ligase binding site. This impairment of ubiquitin-mediated degradation results in prolonged c-MET signaling and oncogenic addiction. The Hs746T gastric carcinoma cell line is characterized by both c-MET amplification and a splice site mutation causing exon 14 deletion, leading to constitutively active c-MET signaling.[1]

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of c-MET. It is a heterobifunctional molecule that consists of a ligand for c-MET (derived from the inhibitor foretinib) connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By simultaneously binding to both c-MET and VHL, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of the c-MET protein.[3] This mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby potentially overcoming resistance mechanisms associated with kinase domain mutations. In Hs746T cells, this compound has been shown to induce the degradation of the exon-14 deleted c-MET.[2]

Data Presentation

Table 1: In Vitro Activity of this compound

| Cell Line | c-MET Status | Compound | Endpoint | IC50 / Effective Concentration | Reference |

| GTL16 | c-MET Amplification | This compound | Cell Proliferation | 66.7 nM | [2][4] |

| Hs746T | c-MET Amplification, Exon-14 Deletion | This compound | c-MET Degradation | Maximal degradation at 100 nM (Hook effect observed at higher concentrations) | [5] |

Experimental Protocols

Hs746T Cell Culture

Materials:

-

Hs746T cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture Hs746T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and re-plate at a suitable density.

Cell Viability Assay (MTT Assay)

Materials:

-

Hs746T cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed Hs746T cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for c-MET Degradation

Materials:

-

Hs746T cells

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-